1-(5-Methylfuran-2-yl)butan-1-amine
Description
Contextualization of Furan-Containing Amines in Contemporary Chemical Research
Furan-containing amines are a class of organic compounds that have garnered significant attention in contemporary chemical research. The furan (B31954) ring is a five-membered aromatic heterocycle containing one oxygen atom, which imparts distinct chemical properties. When combined with an amine group, these molecules become highly functional and versatile building blocks in synthesis. acs.org They are recognized as crucial, high-value chemicals due to their high nucleophilicity. acs.org
The synthesis of furanyl amines can be achieved through various routes, though these are often accompanied by side reactions like the coupling of primary amine groups and the hydrogenation of the furan ring. acs.org Consequently, the development of efficient and selective catalysts is a key area of research for producing these amines. acs.org Many furan derivatives can be sourced from renewable biomass, making them attractive targets for sustainable chemistry. acs.org For instance, furfural (B47365) and 5-hydroxymethylfurfural (B1680220) are important bio-based platform molecules that can be converted into a variety of furan derivatives and subsequently into furanyl amines. acs.org
Significance of the 5-Methylfuran Moiety in Chemical Synthesis
The 5-methylfuran moiety, a key component of the title compound, is a significant structural motif in organic synthesis. 2-Methylfuran, a closely related compound, is a valuable organic chemical raw material derived from the hydrolysis, dehydration, and selective hydrogenation of hemicellulose from biomass. mdpi.com It serves as a precursor for various value-added chemicals and liquid fuels. mdpi.com For example, it can be used to synthesize acetylpropanol, pentadiene, and pentanediol, and has applications in the pharmaceutical field for producing drugs like vitamin B1, chloroquine (B1663885) phosphate (B84403), and primaquine (B1584692) phosphate. mdpi.com
5-Methylfurfural (B50972), which also contains the 5-methylfuran core, is another important derivative. It is a colorless to pale yellow liquid with a characteristic almond-like odor. ontosight.ai This compound is a valuable intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. ontosight.ai Research has shown that 5-methylfurfural exhibits antimicrobial, antifungal, and antioxidant properties, suggesting its potential in developing new drugs and preservatives. ontosight.ai
Overview of Butylamine (B146782) Derivatives in Chemical Systems
Butylamine and its derivatives are a class of organic compounds with a wide range of applications. n-Butylamine, for example, is a precursor for the fungicide benomyl (B1667996) and is used in the manufacturing of pesticides, pharmaceuticals, and emulsifiers. wikipedia.orgtaylorandfrancis.com It is also a key component in the production of rubber vulcanization accelerators and plasticizers for nylon. wikipedia.orgtaylorandfrancis.com Butylamine derivatives exhibit typical reactions of simple alkyl amines, including alkylation, acylation, and condensation with carbonyls. wikipedia.org
These amines are versatile intermediates in organic synthesis. manavchem.com They are used in the production of a variety of chemicals, including polymerization catalysts, corrosion inhibitors, explosives, dyes, and pharmaceuticals. manavchem.combasf.com The basicity of the nitrogen atom and the potential for electrophilic substitution make them valuable in creating more complex molecules. manavchem.com
Research Landscape and Knowledge Gaps Pertaining to 1-(5-Methylfuran-2-yl)butan-1-amine
While the individual components of this compound are well-studied, the compound itself is not extensively documented in publicly available scientific literature. Chemical suppliers list the compound, indicating its availability for research purposes. bldpharm.comchemsrc.com PubChem, a comprehensive database of chemical molecules, provides basic information such as the molecular formula (C9H15NO) and some predicted properties for a related compound, Butyl[1-(5-methylfuran-2-yl)ethyl]amine. uni.lu However, detailed research findings, including its synthesis, reactivity, and potential applications, are scarce.
This lack of information presents a significant knowledge gap. The combination of the biologically relevant 5-methylfuran moiety and the versatile butylamine side chain suggests that this compound could possess interesting chemical and biological properties. Future research could focus on developing efficient synthetic routes to this compound, characterizing its physical and chemical properties, and exploring its potential in areas such as medicinal chemistry, materials science, and catalysis. The exploration of such novel chemical entities is crucial for the advancement of organic chemistry and the discovery of new functional molecules.
Below is a table of the compounds mentioned in this article.
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H15NO |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
1-(5-methylfuran-2-yl)butan-1-amine |
InChI |
InChI=1S/C9H15NO/c1-3-4-8(10)9-6-5-7(2)11-9/h5-6,8H,3-4,10H2,1-2H3 |
InChI Key |
XMVBGEGWNYBRJC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC=C(O1)C)N |
Origin of Product |
United States |
Mechanistic Investigations of Chemical Reactions Involving the 1 5 Methylfuran 2 Yl Butan 1 Amine Core
Reaction Mechanism Elucidation for Furan (B31954) Ring Transformations
The furan ring is an electron-rich aromatic system, a characteristic that dictates much of its reactivity. However, unlike more stable aromatic rings like benzene, the furan nucleus is susceptible to ring-opening and transformation reactions under various conditions.
The transformation of the furan ring often proceeds through ring-opening, which can be initiated by oxidation or acid catalysis. A primary pathway involves oxidation, frequently catalyzed by cytochrome P450 enzymes in biological systems or by chemical oxidants in the lab. nih.govnih.gov This process generates highly reactive electrophilic intermediates. nih.gov The specific nature of this intermediate is dependent on the substitution pattern of the furan ring. nih.gov
For many furan derivatives, oxidation leads to the formation of a cis-enedione. However, for furans with increased substitution, the formation of an epoxide intermediate is favored. nih.govnih.gov These electrophilic intermediates, whether an epoxide or an enedione, can readily react with cellular nucleophiles, a process that is linked to the toxicity of some furan-containing compounds. nih.gov
Another significant ring-opening mechanism involves the use of metal catalysts. For instance, furans containing a β-ketoester group can undergo oxidative ring-opening catalyzed by Mn(III)/Co(II) under an oxygen atmosphere. This reaction is proposed to proceed through an endoperoxide intermediate, ultimately yielding 1,4-dicarbonyl compounds. rsc.org Acid-catalyzed polymerization is also a common reaction for furans, which can be initiated by protonation, especially when electron-releasing substituents are present, leading to ring-opening and subsequent polymerization. pharmaguideline.com Furthermore, strong oxidizing agents such as sodium hypochlorite (B82951) or hydrogen peroxide can also induce the opening of the furan ring. pharmaguideline.com
In some cases, the furan ring acts as a latent diene in cycloaddition reactions. The resulting cycloadducts can then undergo rearrangement and ring-opening. For example, certain furo-pyridazines, formed via a hetero-Diels-Alder reaction, can rearrange in the presence of acid, a process in which the key step is the opening of the furan ring. researchgate.net
Table 1: Key Intermediates in Furan Ring-Opening Pathways
| Initiating Condition | Proposed Intermediate(s) | Consequence | Source(s) |
| Oxidation | Epoxide or cis-Enedione | Reaction with nucleophiles | nih.govnih.gov |
| Mn(III)/Co(II) Catalysis / O₂ | Endoperoxide | Formation of 1,4-dicarbonyls | rsc.org |
| Acid Catalysis | Carbocationic species | Polymerization | pharmaguideline.com |
| Diels-Alder Adducts | Fused-ring systems | Acid-catalyzed rearrangement | researchgate.net |
The substituents attached to the furan ring—in this case, a methyl group at the 5-position and a 1-aminobutyl group at the 2-position—profoundly influence its reactivity. Both are electron-releasing groups, which increase the electron density of the aromatic ring, thereby activating it towards electrophilic substitution. numberanalytics.comnumberanalytics.com However, this activation can also enhance its susceptibility to acid-catalyzed ring-opening and polymerization. pharmaguideline.com
Theoretical studies on substituted 2-furylcarbenes have shown that the nature of the substituent significantly affects the energy barrier for ring-opening. While methyl groups have a relatively small effect, an amino group (NH₂) is predicted to raise the energy barrier, thereby stabilizing the ring against this specific transformation pathway. acs.org This suggests that the 1-aminobutyl group in 1-(5-methylfuran-2-yl)butan-1-amine may impart a degree of stability to the furan ring that is not present in simpler alkyl-substituted furans. acs.org
The directing effects of these substituents are also critical. In electrophilic substitution reactions, the electron-donating nature of the substituents directs incoming electrophiles to the vacant positions on the ring. pearson.com For this compound, the most likely positions for electrophilic attack would be C3 and C4.
Furthermore, the stability of the furan ring is compromised by protonation, which disrupts its aromaticity. Electron-withdrawing substituents tend to give furans more stability against acid, whereas the electron-releasing alkyl and aminoalkyl groups on this compound likely make it more prone to acid-catalyzed degradation. pharmaguideline.com
Mechanistic Aspects of Amine Functional Group Reactivity
The primary amine group on the butyl chain is a key site of reactivity, primarily exhibiting nucleophilic and basic properties due to the lone pair of electrons on the nitrogen atom.
The synthesis of this compound could be envisioned via the reductive amination of 1-(5-methylfuran-2-yl)butan-1-one with ammonia (B1221849). The mechanism proceeds in two main stages:
Imine Formation: The ammonia nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. This is followed by proton transfer and subsequent dehydration to form a protonated imine (an iminium ion), which equilibrates to the neutral imine. youtube.com
Reduction: The C=N double bond of the imine is then reduced to a C-N single bond. This can be achieved with various reducing agents, such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or through catalytic hydrogenation. masterorganicchemistry.comyoutube.com Sodium cyanoborohydride is particularly useful as it is mild enough to selectively reduce the iminium ion in the presence of the starting ketone, allowing the reaction to be performed in one pot. masterorganicchemistry.com
Studies on the reductive amination of furanic aldehydes like 5-hydroxymethylfurfural (B1680220) (HMF) with various amines, including butylamine (B146782), have demonstrated the efficiency of this reaction for creating N-substituted furfuryl amines using catalysts such as Ni-based formulations or Cu-Al mixed oxides. acs.orgnih.gov
Table 2: Common Catalysts and Conditions for Reductive Amination of Furanic Carbonyls
| Catalyst System | Amine Source | Conditions | Product Type | Source(s) |
| Ni₆AlOₓ | Aqueous Ammonia | 100 °C, 4 bar H₂ | Primary Amine | acs.org |
| Ni₆AlOₓ | Primary/Secondary Amines | 100 °C, 3 bar H₂ | Secondary/Tertiary Amines | acs.org |
| CuAlOₓ | Primary Amines | 80-100 °C, H₂ (flow reactor) | N-Substituted Amines | nih.gov |
The primary amine in this compound is a potent nucleophile. The lone pair on the nitrogen atom can attack a wide range of electrophilic centers. Mechanistic studies of related amine additions provide a framework for understanding this behavior.
For instance, the nucleophilic addition of secondary amines to electron-deficient alkynes, such as methyl propiolate, has been studied systematically. The proposed mechanism is a stepwise process where the rate-determining step is the initial nucleophilic attack of the amine on the alkyne to form a zwitterionic intermediate. koreascience.kr This is followed by a rapid proton transfer to yield the final enamine product. koreascience.kr It is expected that the primary amine of this compound would react with similar electrophiles through a comparable mechanistic pathway.
Other characteristic reactions showcasing the amine's nucleophilicity include:
N-Alkylation: Reaction with alkyl halides, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide.
N-Acylation: Reaction with acyl chlorides or anhydrides, where the amine attacks the carbonyl carbon, leading to the formation of an amide after the loss of a leaving group.
Imine Formation: Reaction with aldehydes and ketones, as discussed in the following section.
Formation and Stability of Schiff Bases from Furanic Aldehydes and Primary Amines
The reaction of the primary amine in this compound with an aldehyde or ketone results in the formation of an imine, commonly known as a Schiff base. nih.goviosrjournals.org This reaction is reversible and its mechanism is well-established, typically proceeding under acid or base catalysis. wjpsonline.com
The mechanism involves two principal stages: iosrjournals.orgnih.gov
Carbinolamine Formation: The process begins with the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a zwitterionic intermediate that quickly undergoes an intramolecular proton transfer to yield a neutral, but generally unstable, addition compound called a carbinolamine (or hemiaminal). iosrjournals.orgnih.gov
Dehydration to Imine: The carbinolamine is then dehydrated to form the imine. This elimination of water is the rate-determining step and is typically catalyzed by acid. wjpsonline.com The acid protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (H₂O). The nitrogen's lone pair then assists in expelling the water molecule, forming a C=N double bond and generating an iminium ion, which is subsequently deprotonated to give the final, neutral Schiff base. iosrjournals.org
Table 3: Mechanistic Steps of Schiff Base Formation
| Step | Description | Intermediate(s) | Source(s) |
| 1 | Nucleophilic attack of the amine on the carbonyl carbon. | Zwitterionic adduct | iosrjournals.orgnih.gov |
| 2 | Intramolecular proton transfer. | Carbinolamine | iosrjournals.orgnih.gov |
| 3 | Protonation of the hydroxyl group (acid-catalyzed). | Protonated carbinolamine | wjpsonline.com |
| 4 | Elimination of water to form an iminium ion. | Iminium ion | iosrjournals.orgwjpsonline.com |
| 5 | Deprotonation to yield the final product. | Schiff base (Imine) | iosrjournals.orgwjpsonline.com |
The stability of the resulting Schiff base is influenced by the structure of both the amine and the carbonyl compound. Schiff bases derived from aromatic aldehydes are generally more stable than those from aliphatic aldehydes because the C=N bond is part of a larger conjugated system. wjpsonline.com Therefore, a Schiff base formed from this compound and an aromatic aldehyde would benefit from this stabilizing conjugation.
Catalytic Reaction Mechanisms in Furan-Amine Conversions
The synthesis and transformation of furan-containing amines are of significant interest due to their presence in bioactive molecules and their utility as chemical intermediates. The catalytic conversion of furan derivatives to amines often proceeds through several key mechanistic pathways, primarily reductive amination and related multicomponent reactions. While specific mechanistic studies on this compound are not extensively detailed in the public domain, the general principles of furan-amine conversions provide a strong basis for understanding its formation and reactivity.
The conversion of furanic oxygenates, which are derived from lignocellulosic biomass, into valuable amine compounds is a key area of research. mdpi.com These transformations typically require the presence of hydrogen and a nitrogen source and are facilitated by heterogeneous catalysts. mdpi.com The primary challenge in these reactions is to achieve high selectivity for the desired amine due to competing side-reactions like direct hydrogenation, polymerization, and cyclization. mdpi.com
A prevalent mechanism for the formation of amines from furan-based aldehydes and ketones is reductive amination . This process generally involves two main steps:
Hydrogenation: The newly formed imine is then hydrogenated to yield the final amine product. mdpi.com
For instance, the synthesis of furfurylamine (B118560) (FAM) from furfural (B47365) using a cobalt-based catalyst demonstrated that the insertion of Co species as electrophilic or Lewis acidic sites promotes both the formation and subsequent hydrogenation of the imine. mdpi.com Similarly, nickel-based catalysts, such as Ni/SBA-15, have shown high efficacy in the reductive amination of 5-hydroxymethylfurfural (HMF), attributed to their moderate hydrogenation activity which favors the desired amine product over other hydrogenated byproducts. mdpi.com
Another relevant reaction is the interaction between furan derivatives and amino acids. For example, 5-methyl-2-furfural, a close structural relative of the furan moiety in the title compound, has been shown to react with phenylalanine. mdpi.com The amino group of phenylalanine undergoes a condensation reaction with the carbonyl group of 5-methyl-2-furfural, leading to the formation of a Schiff base. mdpi.com This reaction highlights the susceptibility of the furan ring's side-chain carbonyls to nucleophilic attack by amines, a foundational step in many furan-amine conversion pathways.
In a different approach, a bio-inspired, one-pot, three-component reaction has been developed for the synthesis of N-pyrroles from furans, thiols, and amines. nih.gov This catalyst-free method involves the oxidation of the furan ring to generate a reactive cis-2-butene-1,4-dial intermediate. This intermediate then undergoes a sequential 1,4-addition of a thiol followed by trapping with an amine, which after rearrangement and aromatization, yields a stable N-pyrrole product. nih.gov While this leads to a different core structure, it demonstrates an alternative catalytic pathway for the reaction of furans with amines involving ring-opening.
The table below summarizes key findings from research on catalytic furan-amine conversions, which are analogous to the potential synthesis of this compound.
| Catalyst/System | Furan Substrate | Amine Source | Key Mechanistic Insight | Product Type |
| Co/NC-700 | Furfural | Ammonia | Co nanoparticles promote imine formation and hydrogenation. mdpi.com | Primary Amine (Furfurylamine) |
| Ni/SBA-15 | 5-Hydroxymethylfurfural (HMF) | Ammonia | Moderate hydrogenation activity of Ni favors amine formation. mdpi.com | Primary Amine (HMFA) |
| None (Chemical Model) | 5-Methyl-2-furfural | Phenylalanine | Condensation reaction forms a Schiff base intermediate. mdpi.com | Schiff Base |
| None (Oxidative MCR) | Furan | Various Amines | Furan oxidation to a dialdehyde, followed by thiol addition and amine trapping. nih.gov | N-pyrrole |
Theoretical and Computational Chemistry Studies on 1 5 Methylfuran 2 Yl Butan 1 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are indispensable tools for elucidating the electronic structure and predicting the reactivity of molecules like 1-(5-methylfuran-2-yl)butan-1-amine. These methods, ranging from Density Functional Theory (DFT) to high-accuracy ab initio techniques, offer a detailed picture of electron distribution and energy levels.
Density Functional Theory (DFT) Applications to Furan-Amine Systems
Density Functional Theory (DFT) has become a widely used method for studying furan-amine systems due to its balance of computational cost and accuracy. DFT calculations can predict various molecular properties, including optimized geometries, electronic energies, and reactivity descriptors.
Recent studies on furan (B31954) derivatives have utilized DFT to understand their reactivity. For instance, in a study on a furan-based corrosion inhibitor, DFT calculations at the B3LYP/6-311++G(d,p) level of theory were employed to analyze the electronic structure and support experimental findings. researchgate.net The electrostatic potential (ESP) map derived from these calculations helps identify regions of high and low electron density, which are crucial for understanding intermolecular interactions. researchgate.net For this compound, the furan ring is expected to be electron-rich, while the amine group can act as an electron donor. mdpi.com
A theoretical study on the interaction between furan and a Ziegler-Natta catalyst using DFT revealed that furan acts as a nucleophilic electron donor. mdpi.com This characteristic is attributed to the electron-donating nature of the oxygen atom within the furan ring. numberanalytics.com Such insights are transferable to furan-amine systems, where the amine group further enhances the electron-donating capacity.
Table 1: Calculated Electronic Properties of a Furan Derivative
| Property | Value | Method | Reference |
| Inhibition Efficiency | 99.4% at 150 ppm | Experimental | researchgate.net |
| Basis Set | B3LYP/6-311++G | DFT | researchgate.net |
This table showcases the application of DFT in conjunction with experimental data to study furan derivatives.
Ab Initio Methods for High-Accuracy Calculations
For more precise energy and property calculations, ab initio methods are employed. These "first-principles" methods solve the electronic Schrödinger equation without empirical parameters. wikipedia.org Techniques like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide higher accuracy than standard DFT methods, albeit at a greater computational expense. wikipedia.org
Conformational Analysis and Potential Energy Surface Mapping
The biological activity and reactivity of flexible molecules like this compound are highly dependent on their three-dimensional structure. Conformational analysis and potential energy surface (PES) mapping are computational techniques used to explore the different spatial arrangements of a molecule and their relative energies. nih.govmdpi.comarxiv.org
Investigation of Preferred Conformations and Rotational Barriers
The rotation around the single bonds in the butylamine (B146782) side chain and its connection to the furan ring gives rise to multiple conformers. Computational methods can identify the lowest energy (most stable) conformations and the energy barriers for rotation between them. Furanoside cycles, for example, are known to be flexible and can adopt a wide range of conformations. nih.gov The study of galactofuranosides has shown that even small changes in substituents can induce significant conformational changes in the furanose ring. nih.gov This highlights the importance of a detailed conformational search for this compound to identify its biologically relevant shapes.
Intra- and Intermolecular Interactions Affecting Conformation
The preferred conformation of this compound is influenced by a balance of intramolecular interactions, such as steric hindrance and hydrogen bonding, and intermolecular interactions with its environment. The amine group can form hydrogen bonds, which can significantly influence its conformation and interactions with biological targets or solvents. The furan ring, being electron-rich, can participate in π-stacking and other non-covalent interactions. ijabbr.com Understanding these interactions is key to predicting the molecule's behavior in different environments.
Prediction of Reaction Pathways and Transition State Analysis
Computational chemistry is a powerful tool for predicting the most likely pathways for chemical reactions and for characterizing the high-energy transition states that control reaction rates. acs.org
For furan derivatives, several reaction pathways are of interest, including electrophilic substitution on the furan ring and reactions involving the amine side chain. numberanalytics.com Reductive amination is a common method for synthesizing amines and involves the reaction of a carbonyl group with an amine, followed by reduction. mdpi.comyoutube.com The mechanism of such reactions can be elucidated through computational modeling.
Furan ring-opening reactions are another important class of transformations. mdpi.comrsc.orgnih.gov Studies on the pyrolysis of furan and its methylated derivatives have shown that the formation of hydrogen atoms is governed by competition between bond cleavage in the methyl groups and decomposition of the ring-opening products. nih.gov Theoretical investigations into the transition states of these ring-opening processes can provide valuable insights into the reaction mechanisms and help in designing catalysts or reaction conditions to control the outcome. researchgate.net
Activation Energy Calculations for Synthetic Reactions
The synthesis of furan-based amines often involves catalytic processes, such as reductive amination. Understanding the energy barriers, or activation energies, of these reactions is key to optimizing reaction conditions and catalyst selection. Density Functional Theory (DFT) is a primary computational method used for this purpose.
For instance, in the synthesis of amine derivatives from furan-containing precursors like furoin (B1674284), DFT calculations have been employed to investigate the reaction mechanism on catalyst surfaces like Ruthenium (Ru). rsc.orgrsc.org These studies calculate the adsorption energies of reactants, intermediates, and products on the catalyst surface to map out the potential energy surface of the reaction. The transition states connecting these species are located, and their energies determine the activation energy for each step.
A study on the amination of furoin over a Ru/Al2O3 catalyst provided detailed molecular-level insights into the reactivity of intermediates. rsc.org It was found that the preferential adsorption of an alcohol-imine intermediate on Ru centers via its NH group directs the hydrogenation towards the desired alcohol-amine product. rsc.org While this study does not involve this compound directly, the methodology is directly applicable. The activation energies for the reductive amination of a corresponding ketone precursor would be calculated to predict the most favorable reaction pathway.
Table 1: Calculated Adsorption Energies of Functional Groups on Ru(0001) Surface
| Functional Group | Adsorption Energy (kJ mol−1) | Reference |
|---|---|---|
| C=O | -59 | rsc.org |
| OH | -37 | rsc.org |
| Furan Ring | +14 | rsc.org |
This data indicates that carbonyl and hydroxyl groups interact more strongly with the ruthenium surface than the furan ring, which is a critical factor in determining the orientation of the molecule during the catalytic reaction. rsc.org
Thermochemical Calculations for Reaction Energetics
Thermochemical properties, such as the enthalpy of formation (ΔfH°), are fundamental to understanding the stability of a molecule and the energetics of its reactions. High-level computational methods, like the Gaussian-n (Gn) theories (e.g., G3 and G4), are used to accurately predict these values for molecules in the gas phase. mdpi.comresearchgate.net
Experimental studies on the thermochemistry of closely related compounds, furfurylamine (B118560) and 5-methylfurfurylamine (B76237), have been complemented by computational calculations. mdpi.com The standard molar enthalpies of formation in the gas phase (ΔfH°(g)) were determined by combining experimental data from combustion and vaporization calorimetry with high-accuracy computational results. The G3 composite method, for example, has been successfully used to estimate the enthalpies of formation for these types of compounds. mdpi.com This procedure involves a series of calculations to approximate a high-level energy, providing results often within "chemical accuracy" (± 4-5 kJ·mol⁻¹). mdpi.com
For this compound, a similar computational approach would be used. The gas-phase enthalpy of formation would be calculated using methods like G3 or G4, providing essential data for predicting reaction enthalpies and equilibrium constants for its synthetic and degradation pathways.
Table 2: Gas-Phase Enthalpies of Formation for Related Furan-Based Amines at T = 298.15 K
| Compound | Experimental ΔfH°(g) (kJ·mol−1) | Reference |
|---|---|---|
| Furfurylamine | -43.5 ± 1.4 | mdpi.com |
| 5-Methylfurfurylamine | -81.2 ± 1.7 | mdpi.com |
The data shows that the addition of a methyl group to the furan ring in 5-methylfurfurylamine results in a significantly more negative enthalpy of formation, indicating increased thermodynamic stability compared to furfurylamine. mdpi.com
Molecular Dynamics Simulations for Dynamic Behavior Analysis
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. plos.org This approach provides a detailed view of the dynamic behavior of a compound, including its conformational flexibility, interactions with solvents, and behavior in larger molecular assemblies. researchgate.netpsu.edu
For a molecule like this compound, MD simulations could be used to:
Analyze Solvation: By simulating the molecule in a solvent like water or an organic solvent, MD can reveal details about the solvation shell, including the number and arrangement of solvent molecules and the strength of intermolecular interactions like hydrogen bonding.
Simulate Interactions with Surfaces or Biomolecules: In applications where the molecule might interact with a material surface or a biological target, MD simulations can model this binding process, revealing the preferred binding modes and interaction energies. plos.orgresearchgate.net
Studies on other furan-containing systems, such as furan-flanked diketopyrrolopyrroles and furan resins, demonstrate the power of MD. researchgate.netresearchgate.net In these cases, MD simulations have been used to investigate self-assembly on surfaces, predict mechanical properties of polymers, and understand conformational states that influence electronic properties. researchgate.netpsu.edu These same techniques can be applied to this compound to understand its dynamic behavior in various environments.
In Silico Approaches for Structure-Reactivity and Structure-Property Relationships
In silico methods encompass a range of computational techniques used to predict the properties and reactivity of molecules based on their chemical structure. nih.gov The underlying principle is that the structure of a molecule dictates its activity (structure-activity relationship, SAR) and reactivity (structure-reactivity relationship, SRR). nih.govnih.gov
For this compound, these approaches can predict a wide array of characteristics:
Reactivity Indices: Frontier Molecular Orbital (FMO) theory, a component of DFT, can be used to understand reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their distribution across the molecule can predict its susceptibility to electrophilic or nucleophilic attack. For furan derivatives, FMO theory helps explain their reactivity in reactions like Diels-Alder cycloadditions. researchgate.netwikipedia.org
Quantitative Structure-Activity Relationship (QSAR): If a set of similar furan-based amines with known experimental activities (e.g., as antibacterial agents or catalysts) is available, a QSAR model can be built. nih.gov This statistical model correlates structural descriptors (e.g., molecular weight, logP, electronic parameters) with the observed activity, allowing for the prediction of the activity of new, untested compounds like this compound.
Molecular Docking: If the molecule is being investigated for a potential biological role, molecular docking can be used to predict how it might bind to a protein's active site. nih.gov This has been done for other furan derivatives to investigate their potential as enzyme inhibitors. nih.gov The docking score provides an estimate of the binding affinity.
A study on the Michael addition of amines to 3-cyanomethylidene-2-oxindoline derivatives established a quantitative relationship between the nucleophilicity of the amines and the reaction rate constants, demonstrating a practical application of SRR. researchgate.net Similarly, the influence of substituents on the furan ring on reactivity in Diels-Alder reactions has been extensively investigated using computational simulations. researchgate.net These studies provide a framework for how the reactivity and properties of this compound can be systematically predicted and understood using in silico tools.
Advanced Research Applications and Chemical Biology of 1 5 Methylfuran 2 Yl Butan 1 Amine Derivatives
Role as a Chemical Building Block in Complex Molecule Synthesis
The structural motif of 1-(5-methylfuran-2-yl)butan-1-amine serves as a valuable starting point for the synthesis of more complex molecules. The furan (B31954) moiety can be considered a latent 1,4-dicarbonyl equivalent, while the primary amine offers a reactive handle for a multitude of chemical transformations. This dual functionality allows for its incorporation into a diverse range of molecular frameworks.
Precursor in the Synthesis of Diverse Heterocyclic Systems
The transformation of furan rings into other heterocyclic systems is a well-established strategy in organic synthesis. Furan-amine derivatives, by extension, are valuable precursors for nitrogen-containing heterocycles and fused polycyclic systems.
The furan ring can be readily converted into various five-membered nitrogen-containing heterocycles. For instance, the Paal-Knorr synthesis allows for the transformation of furans into pyrroles through reaction with primary amines or ammonia (B1221849) under acidic conditions, effectively replacing the furan oxygen with a nitrogen atom. scispace.comorganic-chemistry.org This reaction proceeds through the acid-catalyzed hydrolysis of the furan to a 1,4-dicarbonyl compound, which then condenses with the amine to form the pyrrole (B145914) ring. organic-chemistry.org
The synthesis of pyrazoles from furan derivatives has also been reported. A notable method involves the use of furfuryl ketones as a triketone equivalent, which react with hydrazines to yield pyrazol-5-ylvinyl ketones under mild conditions. rsc.org This approach highlights the versatility of the furan ring as a synthon for more complex heterocyclic structures. While direct synthesis from this compound is not explicitly detailed, the underlying chemical principles suggest its potential as a precursor.
1,3,4-Oxadiazoles , another important class of heterocycles, can be synthesized from furan precursors. Generally, their synthesis involves the cyclization of diacylhydrazines or the reaction of acid hydrazides with various reagents. nih.govmdpi.comorganic-chemistry.org Furan-containing 1,3,4-oxadiazole (B1194373) derivatives have been prepared through the oxidative cyclization of N'-arylidene acetohydrazides derived from furan-3-carbohydrazides. mdpi.com
Furthermore, furan derivatives have been utilized in the synthesis of tetrazoles . Research has shown that N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives can be synthesized from thiourea-based compounds. nih.govnih.gov Specifically, twelve novel derivatives of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine were synthesized and characterized. nih.govresearchgate.net High-pressure synthesis has also been employed to create tetrazoles from furan nitriles and organic azides. lookchem.com
| Heterocycle | General Synthetic Method from Furan Precursors | Key Reagents |
| Pyrrole | Paal-Knorr Synthesis | Primary amine or ammonia, weak acid |
| Pyrazole (B372694) | Reaction of furfuryl ketones with hydrazines | Hydrazine derivatives |
| 1,3,4-Oxadiazole | Oxidative cyclization of furan-derived hydrazones | Iodine, chloramine-T |
| Tetrazole | Cycloaddition of nitriles with azides; conversion from thioureas | Organic azides, high pressure; thiourea (B124793) precursors |
The furan ring of this compound derivatives can also participate in reactions that lead to the formation of fused polycyclic systems. Intramolecular cyclization reactions of unsaturated acyloxy sulfone derivatives of furans have been shown to produce fused furan ring systems. nih.gov Another approach involves the double nucleophilic attack of aromatic enolates on nitro-substituted furan derivatives to generate furan-fused compounds. nih.gov The synthesis of naphtho[2,1-b]furan (B1199300) derivatives bearing a pyrazole nucleus has also been achieved, demonstrating the construction of complex, multi-heterocyclic fused systems starting from furan precursors. researchgate.net
Synthesis of Conjugated Systems Incorporating Furan-Amine Units
Furan-containing polymers are of significant interest due to their potential applications in organic electronics. The furan ring can be incorporated into conjugated polymer backbones to modulate their electronic and photophysical properties. Direct C-H arylation of oligofurans has been demonstrated as an efficient method for synthesizing furan-based conjugated polymers with tunable bandgaps. rsc.orgresearchgate.net While the direct use of this compound in polymerization is not extensively documented, the amine functionality provides a potential handle for post-polymerization modification or for directing the polymerization process. The synthesis of furan-based diamines for the preparation of bio-based polyimides further illustrates the utility of furan-amine structures in polymer chemistry. mdpi.com The oxidative coupling of furan monomers using oxidants like FeCl3 is another route to produce furan-containing polymers. researchgate.net
Development of Chemical Probes and Sensors Based on Furan-Amine Scaffolds
The unique electronic and photophysical properties of furan derivatives make them attractive candidates for the development of chemical probes and sensors. The amine group in this compound derivatives can act as a recognition site or a point of attachment for other functional moieties.
Development of Chemosensors for Specific Analyte Detection
The development of chemosensors, molecules designed to detect specific analytes through a measurable signal, is a significant area of research. Schiff bases derived from heterocyclic aldehydes and amines are known to be versatile ligands for creating chemosensors, often for the detection of metal ions. The imine linkage (C=N) in Schiff bases, combined with a conjugated system, can provide a mechanism for signaling, such as a change in color or fluorescence, upon binding to an analyte.
Furan-containing Schiff bases, in particular, have been explored for their chemosensory capabilities. The furan ring can act as an additional binding site or can modulate the electronic properties of the molecule. While no specific studies on chemosensors derived from this compound were identified, the general reactivity of primary amines with aldehydes to form Schiff bases suggests a potential pathway for creating such sensors. For example, a Schiff base formed from this amine could potentially be used to detect various metal ions or other analytes. The specific design of the Schiff base would determine its selectivity and sensitivity.
Table 1: Examples of Furan-Containing Schiff Bases and their Applications
| Schiff Base Derivative | Application | Reference |
| (Z)-4-((furan-2-ylmethylene)amino)benzenesulfonamide | Moderate antimicrobial activity, molecular docking studies with human mitochondrial protein (2WYA) suggest good binding affinity. | nih.gov |
| Schiff bases from 4-nitrobenzene-1,2-diamine and furfural (B47365) derivatives | Antimicrobial activities against E. coli, S. aureus, and E. faecalis. | acgpubs.org |
| Amino acid derivative Schiff base from leucine (B10760876) and salicylaldehyde | Metal complexes show greater antimicrobial activities than the ligand itself. | nih.gov |
Future Research Directions and Translational Potential
Exploration of Novel Synthetic Methodologies
The efficient and selective synthesis of furan-based amines is a cornerstone for enabling further biological and medicinal chemistry studies. Future research should focus on developing innovative and sustainable synthetic routes to 1-(5-Methylfuran-2-yl)butan-1-amine and its analogs.
Key Research Areas:
Biocatalysis: The use of enzymes, such as transaminases, offers a green and highly selective alternative to traditional chemical methods for the synthesis of furfurylamines. nih.gov Future work could involve engineering robust transaminases that can efficiently aminate the corresponding ketone precursor to this compound with high enantiopurity. One-pot multi-enzymatic cascade reactions could also be developed to produce the target amine from readily available bio-based furan (B31954) aldehydes. nih.gov
Heterogeneous Catalysis: Reductive amination of furanic aldehydes and ketones over heterogeneous catalysts is a prominent method for producing furan-based amines. mdpi.com Research should be directed towards designing novel and stable catalysts, such as those based on non-noble metals like nickel and cobalt, to improve efficiency and reduce costs. mdpi.com The rational design of multi-functional catalyst systems could enable the direct conversion of biomass-derived furans into the desired amine. mdpi.com
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. The development of flow-based methodologies for the synthesis of this compound could facilitate its rapid and efficient production for further studies.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-N bonds under mild conditions. Investigating photocatalytic approaches for the amination of furan derivatives could provide novel and efficient synthetic pathways.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Biocatalysis | High selectivity, mild reaction conditions, sustainability | Enzyme engineering, multi-enzyme cascades |
| Heterogeneous Catalysis | Catalyst reusability, process scalability | Development of non-noble metal catalysts, catalyst stability |
| Flow Chemistry | Enhanced safety, precise process control, scalability | Reactor design, optimization of reaction parameters |
| Photoredox Catalysis | Mild reaction conditions, novel reactivity | Catalyst development, substrate scope exploration |
Advanced Mechanistic Studies using Time-Resolved Techniques
A deeper understanding of the reaction mechanisms underlying the synthesis and potential degradation of this compound is crucial for optimizing reaction conditions and predicting its stability. The furan ring is susceptible to ring-opening reactions, particularly under acidic conditions, which can impact its chemical integrity and biological activity. acs.orgrsc.orgmdpi.comresearchgate.net
Future research should employ advanced spectroscopic and analytical techniques to probe reaction intermediates and transition states:
Time-Resolved Spectroscopy: Techniques such as transient absorption spectroscopy and time-resolved infrared spectroscopy can be used to monitor the formation and decay of short-lived intermediates in both the synthesis and degradation pathways of furan compounds. Studying the light-induced ring-opening dynamics can provide insights into the photostability of these molecules. nih.gov
In Situ NMR Spectroscopy: Real-time monitoring of reaction mixtures using in situ NMR can provide valuable kinetic and mechanistic data, helping to elucidate complex reaction networks and identify key intermediates. researchgate.net
Mass Spectrometry: Advanced mass spectrometry techniques, such as electrospray ionization mass spectrometry (ESI-MS) coupled with collision-induced dissociation (CID), can be used to characterize reaction intermediates and products, providing structural information that is critical for understanding reaction mechanisms.
Integrated Computational and Experimental Approaches
The synergy between computational modeling and experimental studies can significantly accelerate the discovery and optimization of furan-based compounds. mdpi.com Density Functional Theory (DFT) and other computational methods can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of molecules like this compound. researchgate.net
Future research directions include:
Predictive Modeling of Reactivity and Stability: Computational models can be used to predict the susceptibility of the furan ring to ring-opening under various conditions and to guide the design of more stable analogs. acs.orgrsc.org These models can also predict sites of metabolism and potential bioactivation pathways. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies: Integrating computational docking and molecular dynamics simulations with experimental biological screening can elucidate the SAR of this compound and its derivatives. This approach can guide the rational design of new compounds with improved potency and selectivity for specific biological targets. ijabbr.com
Spectroscopic Characterization: DFT calculations can be used to predict NMR chemical shifts and other spectroscopic properties, aiding in the structural elucidation of new synthetic derivatives. researchgate.net
Development of High-Throughput Screening Methods for Chemical Probe Discovery
To unlock the translational potential of this compound, it is essential to identify its biological targets and characterize its pharmacological profile. High-throughput screening (HTS) is a powerful technology that enables the rapid testing of large numbers of compounds against a variety of biological targets. nih.govresearchgate.netbmglabtech.com
Future efforts should focus on:
Assay Development: Designing and validating robust HTS assays to screen this compound and a library of its analogs against diverse target classes, such as enzymes, receptors, and ion channels. nih.govresearchgate.net
Phenotypic Screening: Employing cell-based phenotypic screening platforms to identify compounds that modulate specific cellular processes or disease-relevant phenotypes. ewadirect.com This approach can uncover novel biological activities without prior knowledge of the molecular target.
Chemical Probe Identification: The goal of these screening efforts would be to identify potent and selective "chemical probes" that can be used to investigate biological pathways and validate new drug targets. nih.gov Furan-containing compounds have shown promise as potent blockers of voltage-gated sodium channels, suggesting a potential therapeutic area for investigation. nih.gov
| Screening Approach | Objective | Potential Outcomes |
| Target-Based HTS | Identify compounds that interact with a specific biological target. | Discovery of enzyme inhibitors, receptor agonists/antagonists. |
| Phenotypic Screening | Identify compounds that produce a desired cellular phenotype. | Discovery of compounds with novel mechanisms of action. |
| Fragment-Based Screening | Identify small molecular fragments that bind to a target. | Starting points for the development of more potent lead compounds. |
By systematically pursuing these future research directions, the scientific community can fully elucidate the chemical properties and biological potential of this compound, paving the way for the development of novel chemical probes and potentially new therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
